3-(Phenylthio)propanoic acid 3-(Phenylthio)propanoic acid
Brand Name: Vulcanchem
CAS No.: 5219-65-8
VCID: VC21330114
InChI: InChI=1S/C9H10O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
SMILES: C1=CC=C(C=C1)SCCC(=O)O
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol

3-(Phenylthio)propanoic acid

CAS No.: 5219-65-8

Cat. No.: VC21330114

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

3-(Phenylthio)propanoic acid - 5219-65-8

Specification

CAS No. 5219-65-8
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
IUPAC Name 3-phenylsulfanylpropanoic acid
Standard InChI InChI=1S/C9H10O2S/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)
Standard InChI Key IGPROYLOGZTOAM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)SCCC(=O)O
Canonical SMILES C1=CC=C(C=C1)SCCC(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(Phenylthio)propanoic acid features a phenyl ring connected to a sulfur atom, which in turn is bonded to a three-carbon propanoic acid chain. The chemical structure can be represented as C6H5-S-CH2-CH2-COOH. The presence of both the aromatic phenyl ring and the carboxylic acid group contributes to the compound's versatile chemical behavior.

Physical Properties

Table 1: Physical Properties of 3-(Phenylthio)propanoic acid

PropertyValue
Molecular FormulaC9H10O2S
Molecular Weight182.24 g/mol
Physical StateSolid
Density1.22 g/cm³
Melting Point58°C
Boiling Point184°C (at 10 Torr)
Flash Point159°C
PSA (Polar Surface Area)62.60000
XLogP32.25340

The compound appears as a solid at room temperature with a melting point of 58°C. Its relatively high boiling point of 184°C (at 10 Torr) indicates significant intermolecular forces, likely due to hydrogen bonding through the carboxylic acid group .

Synthesis Methods

Traditional Synthetic Routes

The synthesis of 3-(Phenylthio)propanoic acid traditionally involves the reaction of thiophenol with acrylonitrile, followed by hydrolysis. This two-step process begins with a nucleophilic addition reaction facilitated by basic conditions where the thiophenol attacks the β-carbon of acrylonitrile. The resulting nitrile intermediate is then hydrolyzed under acidic conditions to yield the carboxylic acid product.

Alternative preparative methods include:

  • Alkylation of thiophenol derivatives using β-halopropionic acids or esters

  • Reaction of thiophenol with β-propiolactone

  • Base-induced cleavage of sulfonium salts

Copper-Mediated Synthesis

A more recent and efficient method involves copper-mediated C-S bond formation between 3-mercaptopropionic acid and aryl iodides. This approach represents a significant advancement in the synthesis of 3-(Phenylthio)propanoic acid and related derivatives.

Research has shown that optimal yields are achieved using 0.5 equivalents of Cu2O as a catalyst in pyridine solvent with a reaction time of 6 hours. Under these conditions, 3-(Phenylthio)propanoic acid was synthesized in 67% yield from equimolar amounts of iodobenzene and 3-mercaptopropionic acid .

Table 2: Optimization of Copper-Mediated Synthesis Conditions

Cu₂O (equiv.)SolventReaction time (h)Yield (%)
0.5Pyridine354
0.5Pyridine667
0.5Pyridine1252
0.5DMF348
0.5DMF + 4 eq. pyridine347
1.0Pyridine314
0.05Pyridine30

The general procedure involves heating and stirring a mixture of 3-mercaptopropionic acid, Cu₂O, and aryl iodide in pyridine at 120-130°C under nitrogen atmosphere for 6 hours, followed by acidic workup and purification .

Chemical Reactions

Oxidation Reactions

The sulfur atom in 3-(Phenylthio)propanoic acid can undergo oxidation to form sulfoxides or sulfones. These transformations are typically achieved using oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides. The oxidation state of the sulfur atom significantly influences the compound's reactivity and biological properties.

Reduction Reactions

The carboxylic acid group of 3-(Phenylthio)propanoic acid can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride. This reduction produces 3-(phenylthio)propanol, which has different chemical and biological properties compared to the parent compound.

Substitution Reactions

The phenylthio group in 3-(Phenylthio)propanoic acid can act as a leaving group in nucleophilic substitution reactions. Various nucleophiles, including amines, alcohols, and thiols, can replace the phenylthio group, enabling the synthesis of diverse propanoic acid derivatives.

Conversion to Other Derivatives

3-(Phenylthio)propanoic acid serves as an important intermediate in the synthesis of arylmercaptans and diaryl disulfides. The conversion typically involves specific reaction conditions that facilitate the transformation of the carboxylic acid moiety while preserving or modifying the phenylthio group .

Applications

Organic Synthesis

3-(Phenylthio)propanoic acid is widely used as a building block in organic synthesis. Its unique structure, featuring both a phenylthio group and a carboxylic acid functionality, makes it valuable for constructing more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds, including thiopyranones, piperidones, and benzodiazepines .

Pharmaceutical Development

This compound has significant applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic drugs. Its derivatives may exhibit various pharmacological activities, making it a valuable starting material in pharmaceutical research.

Industrial Applications

In industry, 3-(Phenylthio)propanoic acid is employed in the production of specialty chemicals and materials. It may also be used in the synthesis of agrochemicals, demonstrating its versatility across multiple sectors beyond pharmaceuticals.

Biological Activities

Antimicrobial Properties

Studies have indicated that 3-(Phenylthio)propanoic acid exhibits moderate antibacterial and antifungal activities. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Enzyme Interactions

The biological activity of 3-(Phenylthio)propanoic acid is primarily attributed to its interaction with specific molecular targets. It can inhibit enzymes involved in metabolic pathways containing sulfur compounds, potentially affecting processes such as inflammation and microbial resistance.

Receptor Modulation

The carboxylic acid group of 3-(Phenylthio)propanoic acid facilitates binding to target proteins, potentially modulating their activity and influencing various biological responses. This property contributes to its potential applications in drug development.

Relation to Aryl Propionic Acid Derivatives

As a member of the broader class of aryl propionic acid derivatives, 3-(Phenylthio)propanoic acid shares structural similarities with compounds known to possess anti-bacterial, anti-convulsant, anti-cancer, and analgesic properties. The phenylthio substituent differentiates it from other members of this family, potentially conferring unique biological activities .

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